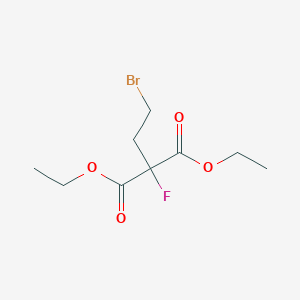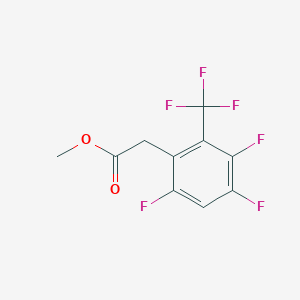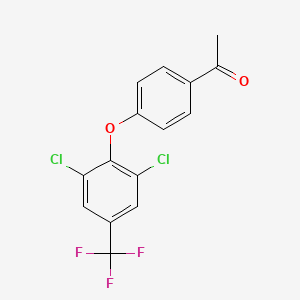
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate (MSTFPI) is an important organofluorine compound that has been used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. MSTFPI is a versatile reagent that has been used in a variety of synthetic methods, including the synthesis of heterocyclic compounds, the introduction of fluorine atoms into molecules, and the formation of peptide bonds. In addition, MSTFPI is an important intermediate in the synthesis of various biologically active molecules, such as drugs, agrochemicals, and other specialty chemicals.
科学研究应用
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate has been used in a wide range of scientific research applications, including drug discovery, agrochemicals, and specialty chemicals. This compound has been used as a reagent in the synthesis of heterocyclic compounds, the introduction of fluorine atoms into molecules, and the formation of peptide bonds. In addition, this compound has been used as an intermediate in the synthesis of drugs, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate is based on its reactivity with a variety of functional groups. This compound is a nucleophile and is capable of reacting with electrophiles, such as aryl halides, to form aryl sulfonyl chlorides. This compound is also capable of reacting with nucleophiles, such as amines and thiols, to form amides and thioamides, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is known that this compound is a relatively stable compound and is not expected to be metabolized by the body. In addition, this compound is not expected to be toxic, as it does not react with cellular components such as proteins and DNA.
实验室实验的优点和局限性
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate has several advantages and limitations for lab experiments. The major advantage of this compound is its high reactivity, which makes it an ideal reagent for the synthesis of various compounds. In addition, this compound is relatively stable, making it suitable for long-term storage. However, this compound is also sensitive to moisture and light, and should be stored in a cool, dry place.
未来方向
The future directions for 4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate are numerous. This compound could be used to synthesize a variety of compounds, including drugs, agrochemicals, and other specialty chemicals. In addition, this compound could be used in the synthesis of heterocyclic compounds, the introduction of fluorine atoms into molecules, and the formation of peptide bonds. Furthermore, this compound could be used in the development of new methods for the synthesis of biologically active molecules. Finally, this compound could be used in the development of new analytical techniques for the detection and quantification of small molecules.
合成方法
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate is typically synthesized via a three-step process. The first step involves the reaction of an aryl-halide with an alkyl sulfonyl chloride in the presence of a base. This reaction produces an aryl sulfonyl chloride, which is then reacted with a trifluoromethylphenyl isocyanate (TFMPI) to produce this compound. The final step involves the hydrolysis of the sulfonyl chloride group to produce the desired product.
属性
IUPAC Name |
1-isocyanato-4-methylsulfonyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3S/c1-17(15,16)6-2-3-8(13-5-14)7(4-6)9(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUIFZGJPJWSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N=C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)





![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)





